4-Chlorophenyl phenylcarbamate
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Overview
Description
4-Chlorophenyl phenylcarbamate is an organic compound with the molecular formula C13H10ClNO2. It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a 4-chlorophenyl group and a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophenyl phenylcarbamate can be synthesized through the reaction of 4-chlorophenyl isocyanate with phenol. The reaction typically occurs in a homogeneous solution system, where the isocyanate reacts with the hydroxyl group of phenol to form the carbamate linkage .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is often catalyzed by a base such as triethylamine to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorophenyl group can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to yield phenol and 4-chlorophenylamine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine can yield a substituted carbamate.
Hydrolysis: The major products are phenol and 4-chlorophenylamine.
Scientific Research Applications
4-Chlorophenyl phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its inhibitory effects on specific enzymes.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl phenylcarbamate involves its interaction with enzymes, particularly cholinesterases. It inhibits these enzymes by binding to their active sites, preventing the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission .
Comparison with Similar Compounds
Phenylcarbamate: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Nitrophenyl phenylcarbamate: Contains a nitro group instead of a chlorine atom, which can alter its reactivity and applications.
Uniqueness: 4-Chlorophenyl phenylcarbamate is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and its inhibitory effects on enzymes compared to its non-chlorinated counterparts .
Properties
CAS No. |
16323-15-2 |
---|---|
Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
(4-chlorophenyl) N-phenylcarbamate |
InChI |
InChI=1S/C13H10ClNO2/c14-10-6-8-12(9-7-10)17-13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16) |
InChI Key |
LKLGOVKMZSSNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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